ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The chlorine atom and the ethyl ester group attached to the triazole ring contribute to its unique chemical properties.
Mechanism of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
While specific safety and hazard information for ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is not available, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and preventing ingestion and inhalation .
Future Directions
Triazoles have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of their potential uses . The possible mechanism of action observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl azidoacetate with propargyl chloride in the presence of a copper catalyst can yield the desired triazole compound. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods often optimize reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while reduction reactions can produce different reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-bromo-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-fluoro-1H-1,2,3-triazole-4-carboxylate
Uniqueness
The presence of the chlorine atom in this compound distinguishes it from other similar compounds
Properties
IUPAC Name |
ethyl 5-chloro-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXVQNOLKJJDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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